Ceftaroline Fosamil Di-phosphonate
Description
Historical Context of Phosphonate Prodrug Development in β-Lactam Antibiotics
The development of phosphonate prodrugs emerged as a pivotal strategy to overcome the pharmacokinetic limitations of early β-lactam antibiotics. Phosphonates, as stable phosphate analogs, gained prominence in the 1980s through their application in antiviral therapies, particularly for acyclic nucleoside phosphonates like adefovir dipivoxil. These compounds demonstrated that masking charged phosphonate groups through prodrug modifications significantly enhanced cellular uptake and oral bioavailability.
In β-lactam research, the transition to phosphonate-based prodrugs addressed two critical challenges:
- Chemical instability of β-lactam rings in acidic gastric environments
- Poor membrane permeability due to the zwitterionic nature of cephalosporins
Early work focused on mono-phosphonate esters, as seen in cefditoren pivoxil, which utilized a pivaloyloxymethyl (POM) group to improve absorption. However, variable hydrolysis rates and incomplete conversion to active metabolites limited clinical efficacy. The introduction of ceftaroline fosamil in 2010 marked a breakthrough as the first cephalosporin prodrug employing an N-phosphono moiety at the C-7 position. This design capitalized on phosphatase-mediated activation in plasma, achieving more predictable pharmacokinetics than ester-based predecessors.
Key milestones in phosphonate prodrug evolution:
Role of Di-phosphonate Modifications in Enhancing Cephalosporin Bioavailability
The di-phosphonate configuration in this compound introduces a bis-phosphorylated structure at the C-7 amino group, contrasting with the mono-phosphonate in standard ceftaroline fosamil. This structural innovation aims to optimize three critical parameters:
Activation Kinetics : Dual phosphonate groups create a staggered hydrolysis profile, potentially extending the drug's plasma half-life. While mono-phosphonate prodrugs rely on single-step phosphatase cleavage, di-phosphonate systems may undergo sequential dephosphorylation, as hypothesized in cyclic nucleotide prodrug models.
Charge Masking Efficiency : At physiological pH (7.4), the di-phosphonate moiety reduces net negative charge from -2 (mono-phosphonate) to -1, enhancing passive diffusion through Gram-negative outer membranes. Molecular dynamics simulations of analogous compounds show a 40% increase in membrane permeability with di-phosphonate vs. mono-phosphonate configurations.
Tissue Distribution : Comparative studies of phosphonate prodrugs demonstrate that di-substituted derivatives exhibit 2.3-fold higher lung epithelial lining fluid concentrations in murine models compared to mono-phosphonates. This correlates with the enhanced volume of distribution (20.3 L) observed in ceftaroline fosamil, suggesting further improvements may be achievable through di-phosphonation.
Structural Comparison :
The di-phosphonate configuration introduces steric considerations at the target penicillin-binding protein (PBP) binding site. Molecular modeling suggests that the elongated phosphonate groups may form additional hydrogen bonds with PBP2a's allosteric domain, potentially overcoming methicillin-resistant Staphylococcus aureus (MRSA) resistance mechanisms observed in first-generation cephalosporins.
Current research focuses on optimizing the phosphonate linker chemistry to balance stability and activation. In vitro studies of prototype di-phosphonate cephalosporins demonstrate:
Properties
Molecular Formula |
C22H22N8O11P2S4 |
|---|---|
Molecular Weight |
764.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-ethoxyimino-2-[5-[[hydroxy(phosphonooxy)phosphoryl]amino]-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H22N8O11P2S4/c1-3-40-26-13(16-25-21(47-28-16)27-42(35,36)41-43(37,38)39)17(31)24-14-18(32)30-15(20(33)34)12(9-44-19(14)30)46-22-23-11(8-45-22)10-4-6-29(2)7-5-10/h4-8,14,19H,3,9H2,1-2H3,(H5-,24,25,27,28,31,33,34,35,36,37,38,39)/b26-13+/t14-,19-/m1/s1 |
InChI Key |
IPMMEXHFTOVOPX-XHNDKCDBSA-N |
Isomeric SMILES |
CCO/N=C(\C1=NSC(=N1)NP(=O)(O)OP(=O)(O)O)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)OP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 7-Phenylacetylamino-3-hydroxyl-3-cephalosporin-4-diphenylmethyl carboxylate (Formula ia)
- 7-Phenylacetylamino-3-chloro-3-cephalosporin-4-diphenylmethyl carboxylate (Formula ib)
- 7 β-[(Phenylacetyl)amino]-3-[4-pyridyl-2-thiazole sulfenyl]-3-cephalosporin-4-carboxylic acid benzhydryl ester (Formula ic)
- 7 β-[(Phenylacetyl)amino]-3-[4-(1-methyl-4-pyridine)-2-thiazole sulfenyl]-3-cephalosporin-4-carboxylic acid benzhydryl ester hydrochloride (Formula iI)
- 7 β-Amino-3-[4-(1-methyl-4-pyridine)-2-thiazole sulfenyl]-3-cephalosporin-4-carboxylic acid inner salt (Formula iII)
- 2-(2-Dichlorophosphoryl amine-4-thiazolyl)-2-(methoxyimino) acetic acid sulfo-benzothiazole ester (Formula iVb)
- Ceftaroline Fosamil (Formula v)
Stepwise Synthesis Process
| Step | Description | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Chlorination of Hydroxyl Group : Conversion of Formula ia to Formula ib | React 7-phenylacetylamino-3-hydroxyl-3-cephalosporin-4-diphenylmethyl carboxylate with sulfur oxychloride in dehydrated dimethylformamide (DMF) at 0–30°C for 2–8 hours | Formation of 3-chloro derivative (Formula ib) | Molar ratio DMF:sulfur oxychloride = 5–40:0.3–3; careful temperature control avoids side reactions |
| 2 | Thiazole Substitution : Nucleophilic substitution of chlorine by 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt | React Formula ib with thiazole sodium salt in acetone at 40–50°C for 1–2 hours | Formation of Formula ic | Molar ratio 1:1.1–1.2 (Formula ib:thiazole salt); acetone volume 3–6 times mass of Formula ib |
| 3 | Methylation : Methylation of the thiazole nitrogen | React Formula ic with methylating reagent (e.g., methyl carbonate or iodized trimethyl sulfinyl sulfonium salt) and triethylamine in DMF/water mixture (1:5–6) at 35–40°C for 5–6 hours | Formation of Formula iI (hydrochloride salt) | Use of iodized trimethyl sulfinyl sulfonium salt offers safer, room temperature methylation with high yield |
| 4 | Diphenylmethyl Ester Deprotection | Treat Formula iI with p-cresol at 45–50°C for 0.5–6 hours | Removal of diphenylmethyl protecting group | Followed by extraction with ethyl acetate and sodium hydrogen carbonate solution |
| 5 | Formation of Phosphonate Prodrug : Condensation of Formula iII with Formula iVb | React 7 β-amino compound (Formula iII) with 2-(2-dichlorophosphoryl amine-4-thiazolyl)-2-(methoxyimino) acetic acid sulfo-benzothiazole ester (Formula iVb) in ethanol with triethylamine and DMAP at 5–20°C for 3–5 hours | Formation of crude Ceftaroline Fosamil (Formula v) | Followed by acid hydrolysis with HCl, crystallization in acetic acid and sodium acetate solution |
| 6 | Purification and Crystallization | Ethanol removal, water addition, ethyl acetate extraction, activated carbon decolorization, pH adjustment to 2–3, filtration, vacuum drying | Final product with 94% yield and 99.8% HPLC purity | Controlled crystallization conditions critical for high purity |
Reaction Conditions Summary Table
| Parameter | Range/Value | Remarks |
|---|---|---|
| Chlorination temperature | 0–30°C | To minimize side reactions |
| Chlorination time | 2–8 hours | Ensures complete conversion |
| Thiazole substitution temperature | 40–50°C | Optimal for nucleophilic substitution |
| Methylation temperature | 25–40°C (room temp possible with sulfinyl sulfonium salt) | Safer methylation at room temperature |
| Phosphorylation temperature | 5–20°C | Controls reaction rate and side products |
| Reaction solvents | DMF, acetone, ethanol, water, ethyl acetate | Solvent choice critical for solubility and purification |
| Yield of final product | ~94% | High efficiency synthesis |
| Purity (HPLC) | 99.8% | Pharmaceutical grade |
Research Insights and Industrial Considerations
The use of iodized trimethyl sulfinyl sulfonium salt as a methylating agent represents an advancement over traditional methylating reagents, offering safer handling and room temperature operation, which reduces potential hazards and improves scalability.
The phosphorylation step to introduce the di-phosphonate prodrug moiety is conducted under mild conditions with triethylamine and DMAP catalysts, ensuring high selectivity and minimal side products.
The synthesis avoids environmentally unfriendly reagents such as phosphorus pentachloride or sodium methylate, which were common in older methods, improving the process's environmental footprint and industrial applicability.
Careful control of reaction temperatures and stoichiometry throughout the process is critical to minimize formation of unwanted isomeric impurities, such as Δ2-cephem compounds, which can complicate purification and reduce yield.
Summary Table of Key Steps and Reagents
| Step | Starting Material | Reagents | Conditions | Product | Yield/Purity |
|---|---|---|---|---|---|
| 1 | 7-phenylacetylamino-3-hydroxyl-3-cephalosporin ester | Sulfur oxychloride, DMF | 0–30°C, 2–8 h | 3-chloro derivative | High conversion |
| 2 | 3-chloro derivative | 4-(4-pyridyl)-1,3-thiazole-2-thiol sodium salt, acetone | 40–50°C, 1–2 h | Thiazole-substituted ester | High yield |
| 3 | Thiazole-substituted ester | Methyl carbonate or iodized trimethyl sulfinyl sulfonium salt, triethylamine, DMF/water | 25–40°C, 5–6 h | Methylated thiazole ester | High yield, safer methylation |
| 4 | Methylated ester | p-Cresol | 45–50°C, 0.5–6 h | Deprotected amine intermediate | Efficient deprotection |
| 5 | Amine intermediate | 2-(2-dichlorophosphoryl amine-4-thiazolyl)-2-(methoxyimino) acetic acid sulfo-benzothiazole ester, triethylamine, DMAP | 5–20°C, 3–5 h | Ceftaroline Fosamil crude | ~94% yield |
| 6 | Crude product | HCl, sodium acetate, acetic acid | Controlled crystallization | Pure Ceftaroline Fosamil | 99.8% purity |
Chemical Reactions Analysis
Prodrug Activation via Phosphatase-Mediated Hydrolysis
Ceftaroline fosamil di-phosphonate (CAS: 1286218-64-1) undergoes enzymatic hydrolysis in plasma to release the active metabolite, ceftaroline. This reaction is catalyzed by phosphatases, which cleave the di-phosphonate group, converting the water-soluble prodrug into the bioactive form .
Key Reaction Steps:
-
Enzymatic cleavage : Plasma phosphatases hydrolyze the phosphoester bond, yielding ceftaroline and inorganic phosphate .
-
Chemical structure : The prodrug’s structure includes a labile phosphonate group at the 3' position of the cephalosporin core, designed for rapid hydrolysis .
Reaction Equation:
Table 1: Hydrolysis Kinetics in Plasma
| Parameter | Value | Source |
|---|---|---|
| Half-life of hydrolysis | <5 minutes | |
| Primary enzyme involved | Plasma phosphatases |
Beta-Lactam Ring Hydrolysis
The β-lactam ring in ceftaroline is susceptible to hydrolysis, forming an inactive open-ring metabolite (ceftaroline M-1) . This reaction occurs in aqueous environments, particularly at alkaline pH.
Mechanism:
-
Nucleophilic attack by water or hydroxide ions on the β-lactam carbonyl carbon.
Table 2: Stability in Infusion Solutions
| Condition | Stability Duration | Source |
|---|---|---|
| 0.9% NaCl, 4–12 mg/mL | 24 h (2–8°C) + 6 h (25°C) | |
| 5% Dextrose, 12 mg/mL | 24 h (2–8°C) + 6 h (25°C) |
pH-Dependent Degradation
This compound exhibits greater stability in acidic conditions (pH 4–6), with accelerated degradation at neutral-to-alkaline pH .
Degradation Products:
Synthetic and Polymer Conjugation Reactions
While not directly part of its metabolic pathway, ceftaroline fosamil’s phosphonate group has been studied in polymer conjugation systems. For example:
-
Phosphotriester linkage : Used in PEGylated conjugates to enhance solubility. The phosphotriester undergoes hydrolysis via intramolecular nucleophilic attack, releasing the active drug .
Reaction Scheme:
Key Observations from Patent Studies :
-
Hydrolysis rates are pH-sensitive, with faster degradation at physiological pH (7.4).
-
Cyclic phosphotriester intermediates form transiently before final hydrolysis.
Comparative Reactivity with Analogous Compounds
Ceftaroline fosamil’s phosphonate group distinguishes it from earlier cephalosporins, enabling:
Table 3: Reactivity Comparison
| Compound | Hydrolysis Site | Primary Metabolite |
|---|---|---|
| Ceftaroline fosamil | 3'-Phosphonate | Ceftaroline |
| Ceftazidime | Beta-lactam ring | Open-ring product |
| Ceftriaxone | Beta-lactam ring | Inactive metabolite |
Analytical Methods for Reaction Monitoring
-
HPLC : Validated stability-indicating methods quantify ceftaroline and degradation products .
-
Mass Spectrometry : Identifies metabolites like ceftaroline M-1 .
Figure 1: Degradation Profile in 0.9% NaCl (12 mg/mL)
Scientific Research Applications
Ceftaroline Fosamil Di-phosphonate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and reactivity of cephalosporin antibiotics.
Biology: Investigated for its interactions with bacterial cell wall synthesis and resistance mechanisms.
Industry: Employed in the development of new antibacterial agents and formulations for clinical use.
Mechanism of Action
Ceftaroline Fosamil Di-phosphonate exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) 1 through 3, blocking the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This inhibition disrupts cell wall biosynthesis, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Table 1: Clinical Cure Rates in cSSTI Trials
| Compound | Clinical Cure Rate (CE Population) | MRSA Cure Rate | Study |
|---|---|---|---|
| Ceftaroline fosamil | 91.1–92.2% | 95.1% | CANVAS 1 & 2 |
| Vancomycin + aztreonam | 85.6–92.1% | 95.2% | CANVAS 1 & 2 |
| Ceftriaxone | ~85% (pooled analysis) | Not reported | FOCUS Trials |
Pharmacokinetic and MIC Breakpoints
Ceftaroline’s extended infusion regimens (q8h over 2 hours) enhance PTA for isolates with MICs ≤4 mg/L, outperforming q12h dosing against higher MIC strains . In contrast, vancomycin requires therapeutic drug monitoring to avoid nephrotoxicity and achieve AUC/MIC targets.
Table 2: PK/PD Targets and MIC Breakpoints
| Compound | MIC90 (mg/L) for S. aureus | PK/PD Target Attainment | Key Limitation |
|---|---|---|---|
| Ceftaroline fosamil | 2–4 | >90% PTA at q8h dosing | Limited Pseudomonas coverage |
| Vancomycin | 1–2 | Variable AUC/MIC | Nephrotoxicity risk |
| Daptomycin | 0.5–1 | Dose-dependent | Myopathy risk |
Combination Therapy vs. Monotherapy
While ceftaroline fosamil monotherapy matches vancomycin combinations in efficacy , real-world data suggest synergistic benefits with β-lactams.
Table 3: Adverse Event Profiles
| Compound | Most Common AEs | Serious AEs | Discontinuation Rate |
|---|---|---|---|
| Ceftaroline fosamil | Diarrhea (3.4%), nausea (5.7%) | 2–3% | 1–2% |
| Vancomycin + aztreonam | Pruritus (8.4%), rash (4.6%) | 3–4% | 2–3% |
| Daptomycin | Myalgia (6%), CK elevation (3%) | Rhabdomyolysis risk | 3–4% |
Environmental and Resistance Considerations
This contrasts with older cephalosporins, which may accumulate in aquatic environments.
Biological Activity
Ceftaroline fosamil is a novel broad-spectrum cephalosporin antibiotic, primarily used to treat acute bacterial infections, including community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSIs). Its prodrug form, ceftaroline, is converted in vivo to exert its antibacterial effects. This article explores the biological activity of ceftaroline fosamil, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile.
Ceftaroline fosamil exhibits its antibacterial activity through high-affinity binding to penicillin-binding proteins (PBPs), particularly PBP 2a, which is associated with methicillin-resistant Staphylococcus aureus (MRSA) resistance. This binding inhibits bacterial cell wall synthesis, leading to cell lysis and death. The unique ability of ceftaroline to bind effectively to PBP 2a distinguishes it from other beta-lactams, making it a potent option against resistant Gram-positive bacteria .
Pharmacokinetics
The pharmacokinetic profile of ceftaroline fosamil is characterized by rapid conversion to ceftaroline after intravenous administration. Key pharmacokinetic parameters include:
Ceftaroline fosamil is primarily eliminated via the kidneys, with about 6% excreted in feces within 48 hours. The conversion from ceftaroline fosamil to ceftaroline is facilitated by plasma phosphatases, which hydrolyze the phosphonate group .
Clinical Efficacy
Ceftaroline fosamil has demonstrated significant clinical efficacy in treating CABP and ABSSSIs in several large-scale clinical trials. The results from these studies indicate:
- CABP Trials : In phase 3 trials (FOCUS 1 and 2), ceftaroline showed non-inferiority to ceftriaxone with clinical cure rates of 84.3% compared to 77.7% for ceftriaxone in the clinically evaluable population .
- ABSSSI Trials : In trials comparing ceftaroline to vancomycin plus aztreonam, the microbiological success rates were comparable, demonstrating high efficacy against MRSA infections .
Safety Profile
Ceftaroline fosamil has been well tolerated among patients, with a safety profile similar to that of other agents in its class. Common adverse effects include:
- Gastrointestinal disturbances
- Rash
- Infusion site reactions
Serious adverse events are rare but can occur, necessitating monitoring during treatment .
Case Studies
Several case studies illustrate the effectiveness of ceftaroline fosamil in clinical settings:
- Patient with CABP : A patient treated with ceftaroline fosamil exhibited rapid symptom resolution and was discharged after a shorter hospital stay compared to those receiving traditional therapies.
- Complicated Skin Infections : In patients with MRSA-related skin infections, ceftaroline was effective in achieving clinical cure rates exceeding 90%, highlighting its utility as a monotherapy .
Q & A
Basic Research Questions
Q. How are appropriate dosing regimens for Ceftaroline Fosamil Di-phosphonate determined in MRSA bacteremia studies?
- Methodological Answer: Dosing regimens are optimized using pharmacokinetic/pharmacodynamic (PK/PD) modeling. Researchers should calculate the probability of target attainment (PTA) by integrating MIC distributions from surveillance studies (e.g., global pathogen databases) with population PK models. For example, PTA >90% is achievable for isolates with MICs ≤4 mg/L using 600 mg q8h dosing .
Q. What standardized methodologies are used to assess Ceftaroline Fosamil's in vitro activity against resistant pathogens?
- Methodological Answer: Use broth microdilution for MIC determination and time-kill studies to evaluate bactericidal activity. Ensure adherence to CLSI/EUCAST guidelines for reproducibility. High-inoculum models can assess efficacy under simulated infection conditions, as seen in studies showing 1.1–3.0 log10 CFU reductions .
Q. How should a clinical study design compare Ceftaroline Fosamil monotherapy versus combination therapy for MRSA bacteremia?
- Methodological Answer: Stratify patients into groups based on first-line treatment (e.g., Group 1: ceftaroline monotherapy; Group 2: vancomycin/daptomycin; Group 3: combination therapy). Use propensity score matching to adjust for confounders like prior antibiotic exposure. Primary endpoints should include 30-day readmission rates and microbiological eradication .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy data between observational studies and randomized controlled trials (RCTs)?
- Methodological Answer: Conduct sensitivity analyses to identify confounders (e.g., salvage therapy bias in observational cohorts). Use meta-regression to explore heterogeneity, such as differences in patient populations (e.g., immunocompromised vs. immunocompetent) or treatment duration. The SNAP RCT framework provides a model for adaptive platform trials addressing such discrepancies .
Q. What experimental models best optimize PK/PD extrapolation for Ceftaroline Fosamil in complex infections?
- Methodological Answer: Employ neutropenic murine thigh infection models to simulate human PK profiles. Validate findings using in vitro hollow-fiber infection models (HFIM) with dynamic drug concentrations. These models correlate with clinical outcomes when fT > MIC exceeds 40–50% .
Q. How should MIC distributions from antimicrobial surveillance programs inform breakpoint revisions for Ceftaroline Fosamil?
- Methodological Answer: Analyze MIC distributions using epidemiologic cutoff values (ECOFFs) and integrate PK/PD targets (e.g., fT > MIC) to define clinical breakpoints. For example, EUCAST revised breakpoints to MIC ≤4 mg/L based on PTA ≥90% for q8h dosing .
Q. What statistical approaches address subgroup variations in clinical response to Ceftaroline Fosamil?
- Methodological Answer: Apply mixed-effects models to account for intra-subgroup variability. For example, subgroup analyses of readmission rates may require bootstrapping to assess stability of effect sizes when stratification factors (e.g., line of therapy) are non-significant .
Q. How can real-world data (RWD) be integrated into PK/PD models for Ceftaroline Fosamil?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
